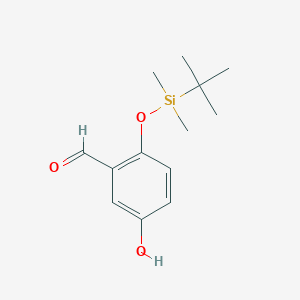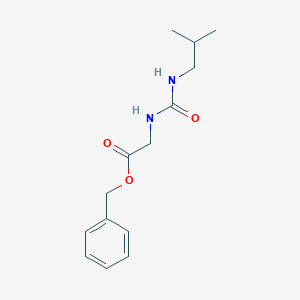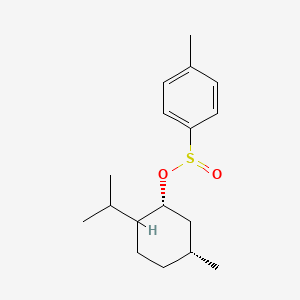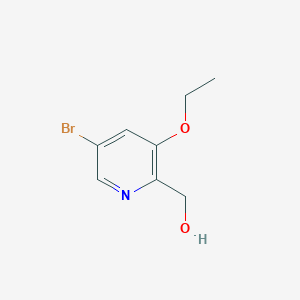
3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)(2,4-DIMETHOXYBENZYL)AMINO)-1-(TERT-BUTOXYCARBONYL)AZETIDINE-3-CARBOXYLIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)(2,4-DIMETHOXYBENZYL)AMINO)-1-(TERT-BUTOXYCARBONYL)AZETIDINE-3-CARBOXYLIC ACID” is a synthetic organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)(2,4-DIMETHOXYBENZYL)AMINO)-1-(TERT-BUTOXYCARBONYL)AZETIDINE-3-CARBOXYLIC ACID” typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common synthetic routes may include:
Protection of Amino Groups: Using tert-butoxycarbonyl (Boc) groups to protect amino functionalities.
Coupling Reactions: Employing reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for peptide bond formation.
Deprotection: Removing protecting groups under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
“3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)(2,4-DIMETHOXYBENZYL)AMINO)-1-(TERT-BUTOXYCARBONYL)AZETIDINE-3-CARBOXYLIC ACID” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions at reactive sites.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may include the use of strong acids or bases, and solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology
In biological research, it may serve as a probe or inhibitor in enzymatic studies, helping to elucidate biochemical pathways.
Medicine
Potential medical applications include its use as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry
In industrial settings, this compound could be utilized in the production of specialty chemicals, materials science, and nanotechnology.
作用機序
The mechanism by which “3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)(2,4-DIMETHOXYBENZYL)AMINO)-1-(TERT-BUTOXYCARBONYL)AZETIDINE-3-CARBOXYLIC ACID” exerts its effects depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
- **3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-1-(TERT-BUTOXYCARBONYL)AZETIDINE-3-CARBOXYLIC ACID
- **3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)(2,4-DIMETHOXYBENZYL)AMINO)-1-AZETIDINE-3-CARBOXYLIC ACID
Uniqueness
The uniqueness of “3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)(2,4-DIMETHOXYBENZYL)AMINO)-1-(TERT-BUTOXYCARBONYL)AZETIDINE-3-CARBOXYLIC ACID” lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
3-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N2O8/c1-32(2,3)43-30(38)34-19-33(20-34,29(36)37)35(17-21-14-15-22(40-4)16-28(21)41-5)31(39)42-18-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-16,27H,17-20H2,1-5H3,(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWWCBHTKYPKHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)N(CC2=C(C=C(C=C2)OC)OC)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
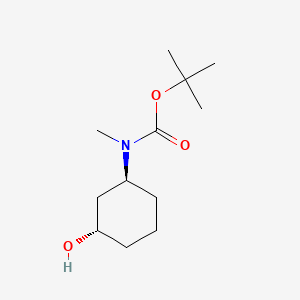
![Ethyl (4-{[(benzyloxy)carbonyl]amino}phenyl)acetate](/img/structure/B8265600.png)
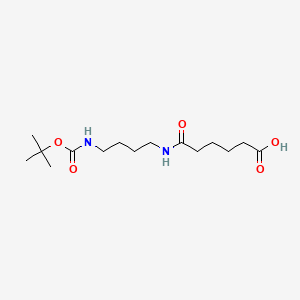
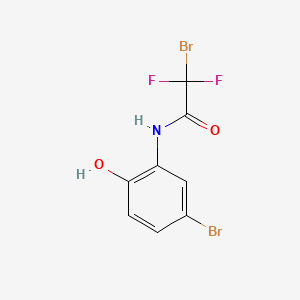


![7-nitrobenzo[b]thiophene](/img/structure/B8265632.png)
![5,6-Dihydrobenzo[B]thiophen-7(4H)-one oxime](/img/structure/B8265633.png)
![3-Amino-1-[(2,4-dimethoxyphenyl)methyl]urea hydrochloride](/img/structure/B8265634.png)
